Cas no 1009735-24-3 (Methyl 6-bromo-2-methoxynicotinate)
Methyl 6-bromo-2-methoxynicotinate Chemical and Physical Properties
Names and Identifiers
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- Methyl 6-bromo-2-methoxynicotinate
- methyl 6-bromo-2-methoxypyridine-3-carboxylate
- 6-Bromo-2-methoxy-3-pyridinecarboxylic acid methyl ester
- BPQKMODYCOBBPO-UHFFFAOYSA-N
- FCH1365625
- AK138895
- AX8260500
- 6-Bromo-2-methoxynicotinic acid methyl ester
- 6-bromo-2-methoxy-nicotinic acid methyl ester
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- MDL: MFCD18257518
- Inchi: 1S/C8H8BrNO3/c1-12-7-5(8(11)13-2)3-4-6(9)10-7/h3-4H,1-2H3
- InChI Key: BPQKMODYCOBBPO-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=O)OC)C(=N1)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 188
- Topological Polar Surface Area: 48.4
Experimental Properties
- Density: 1.530±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (5.9 g/l) (25 º C),
Methyl 6-bromo-2-methoxynicotinate Pricemore >>
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| Alichem | A029012363-1g |
Methyl 6-bromo-2-methoxynicotinate |
1009735-24-3 | 95% | 1g |
$608.16 | 2023-09-04 | |
| Alichem | A029012363-5g |
Methyl 6-bromo-2-methoxynicotinate |
1009735-24-3 | 95% | 5g |
$1824.47 | 2023-09-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M894271-250mg |
Methyl 6-bromo-2-methoxynicotinate |
1009735-24-3 | ≥98% | 250mg |
1,518.30 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LY751-1g |
Methyl 6-bromo-2-methoxynicotinate |
1009735-24-3 | 98+% | 1g |
2896.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LY751-250mg |
Methyl 6-bromo-2-methoxynicotinate |
1009735-24-3 | 98+% | 250mg |
1535CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LY751-5g |
Methyl 6-bromo-2-methoxynicotinate |
1009735-24-3 | 98+% | 5g |
11867CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LY751-100mg |
Methyl 6-bromo-2-methoxynicotinate |
1009735-24-3 | 98+% | 100mg |
620CNY | 2021-05-08 | |
| Chemenu | CM178213-1g |
methyl 6-bromo-2-methoxynicotinate |
1009735-24-3 | 95% | 1g |
$421 | 2021-08-05 | |
| Chemenu | CM178213-5g |
methyl 6-bromo-2-methoxynicotinate |
1009735-24-3 | 95% | 5g |
$1262 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LY751-50mg |
Methyl 6-bromo-2-methoxynicotinate |
1009735-24-3 | 98+% | 50mg |
396.0CNY | 2021-07-12 |
Methyl 6-bromo-2-methoxynicotinate Suppliers
Methyl 6-bromo-2-methoxynicotinate Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on Methyl 6-bromo-2-methoxynicotinate
Methyl 6-bromo-2-methoxynicotinate (CAS No. 1009735-24-3): An Overview of Its Synthesis, Applications, and Recent Research
Methyl 6-bromo-2-methoxynicotinate (CAS No. 1009735-24-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of nicotinic acid, featuring a bromine atom at the 6-position and a methoxy group at the 2-position. The presence of these functional groups imparts unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.
The synthesis of methyl 6-bromo-2-methoxynicotinate typically involves a multi-step process. One common approach is to start with 2-methoxynicotinic acid, which can be brominated at the 6-position using an appropriate brominating agent such as N-bromosuccinimide (NBS) or bromine in acetic acid. The resulting 6-bromo-2-methoxynicotinic acid can then be esterified with methanol in the presence of an acid catalyst to yield the desired product. This synthetic route is well-documented in the literature and has been optimized for high yields and purity.
Recent research has focused on the potential applications of methyl 6-bromo-2-methoxynicotinate in drug discovery and development. One notable area of interest is its use as a building block for the synthesis of nicotinic acetylcholine receptor (nAChR) agonists. nAChRs are important targets for treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction. The bromine and methoxy groups in methyl 6-bromo-2-methoxynicotinate can be readily modified to introduce additional functional groups that enhance binding affinity and selectivity for specific nAChR subtypes.
In addition to its role in medicinal chemistry, methyl 6-bromo-2-methoxynicotinate has also been explored for its potential as a photoreactive intermediate. The bromine atom can be activated by light, leading to the formation of radical species that can undergo various photochemical reactions. This property makes it useful in the development of photoresponsive materials and in photocatalytic processes.
The stability and reactivity of methyl 6-bromo-2-methoxynicotinate have been extensively studied using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies have provided valuable insights into its molecular structure and behavior under different conditions. For instance, NMR spectroscopy has revealed the characteristic chemical shifts of the methoxy and bromine groups, while X-ray crystallography has elucidated the precise arrangement of atoms within the molecule.
In terms of safety and handling, methyl 6-bromo-2-methoxynicotinate should be stored under dry conditions and protected from light to prevent degradation. It is important to handle this compound with care, using appropriate personal protective equipment (PPE) such as gloves and safety goggles to minimize exposure risks.
Recent advancements in computational chemistry have also contributed to our understanding of methyl 6-bromo-2-methoxynicotinate. Molecular modeling studies have predicted its electronic properties, reactivity profiles, and potential interactions with biological targets. These predictions have guided experimental efforts to optimize its use in drug design and other applications.
In conclusion, methyl 6-bromo-2-methoxynicotinate (CAS No. 1009735-24-3) is a multifaceted compound with significant potential in various areas of chemical and pharmaceutical research. Its unique chemical structure and reactivity make it an attractive candidate for developing new drugs, materials, and processes. Ongoing research continues to uncover new applications and improve our understanding of this important molecule.
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